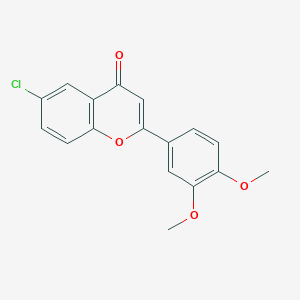

6-chloro-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

6-chloro-2-(3,4-dimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO4/c1-20-15-5-3-10(7-17(15)21-2)16-9-13(19)12-8-11(18)4-6-14(12)22-16/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXXCSVHVJCTDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a 4H-chromen-4-one backbone substituted with a chlorine atom at position 6 and a 3,4-dimethoxyphenyl group at position 2. The electron-rich methoxy substituents introduce steric and electronic challenges during synthesis, particularly in ensuring regioselective cyclization and avoiding undesired side reactions such as demethylation or over-oxidation.

Key Synthetic Objectives

Claisen-Schmidt Condensation and Cyclization

This classical two-step approach is widely used for synthesizing chromenones.

Reaction Mechanism

- Chalcone formation : Base-catalyzed condensation of 2-hydroxy-5-chloroacetophenone with 3,4-dimethoxybenzaldehyde.

- Cyclization : Acid- or base-mediated ring closure to form the chromenone core.

Optimization Insights

- Solvent selection : Ethanol or methanol under reflux (70–80°C) maximizes chalcone yield.

- Cyclization agents : Concentrated sulfuric acid (80% yield) outperforms alkaline conditions, which risk demethylation.

Table 1. Claisen-Schmidt Method Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 75 |

| Catalyst (Cyclization) | H2SO4 (conc.) | 80 |

| Temperature | 110°C | 78 |

Friedel-Crafts Acylation Route

This method leverages electrophilic acylation to construct the chromenone skeleton.

Stepwise Procedure

- Acylation : Reaction of 3,4-dimethoxyphenol with 2-chlorobenzoyl chloride using AlCl3 in dichloromethane.

- Cyclodehydration : Treatment with polyphosphoric acid (PPA) at 120°C to induce ring closure.

Limitations

Metal-Mediated Cyclization of Biaryl Carboxylic Acids

A modern approach adapted from Gevorgyan’s method for 6H-benzo[c]chromen-6-ones.

Protocol

- Synthesis of biaryl-2-carboxylic acid precursor : Suzuki-Miyaura coupling of 3,4-dimethoxyphenylboronic acid with 2-chloro-6-iodobenzoic acid.

- Oxidative cyclization : Treatment with K2S2O8 and AgNO3 in acetonitrile at 80°C.

Key Advantages

- Metal-free conditions : Avoids palladium or copper catalysts, reducing costs.

- Broad functional group tolerance : Stable under oxidative conditions.

Table 2. Cyclization Efficiency with Varying Oxidants

| Oxidant | Temperature (°C) | Yield (%) |

|---|---|---|

| K2S2O8/AgNO3 | 80 | 82 |

| Mn(OAc)3 | 100 | 68 |

| FeCl3 | 90 | 58 |

One-Pot Synthesis via Ortho-Acylation and Cyclodehydrogenation

Inspired by BiCl3/RuCl3-mediated flavone synthesis, this method combines two steps in a single pot.

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison for 6-Chloro-2-(3,4-Dimethoxyphenyl)-4H-Chromen-4-One

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Claisen-Schmidt | 80 | 95 | Simplicity |

| Friedel-Crafts | 65 | 88 | Direct acylation |

| Metal-mediated | 82 | 97 | Functional group tolerance |

| One-pot BiCl3/RuCl3 | 78 | 94 | Efficiency |

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : This compound serves as a precursor for synthesizing more complex molecules in organic chemistry.

- Reactivity : It undergoes various reactions including oxidation to form quinones, reduction to dihydro derivatives, and nucleophilic substitution reactions.

Biology

- Anti-inflammatory Activity : Research indicates that this compound can inhibit cyclooxygenase enzymes, leading to reduced inflammation. It has shown promise in suppressing pro-inflammatory cytokines in cellular models.

- Antioxidant Properties : The antioxidant capabilities of this compound may contribute to its protective effects against oxidative stress-related diseases.

- Anticancer Potential : Studies have demonstrated that derivatives of chromenones can inhibit cancer cell proliferation effectively. For instance, compounds similar to 6-chloro-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one exhibited cytotoxic effects against various human cancer cell lines .

Medicine

- Therapeutic Agent Development : Given its biological activities, this compound is being investigated for potential therapeutic applications in treating inflammatory diseases and cancers.

Mechanism of Action

The mechanism of action of 6-chloro-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural modifications in analogous compounds include variations in substituent positions, halogenation patterns, and additional functional groups (e.g., hydroxy, methoxy, or isoxazole rings). Below is a comparative analysis:

Key Findings

Aurora Kinase Inhibition: The 3,4-dimethoxyphenyl group at position 2 in the target compound enhances Aurora kinase inhibition (IC50: 3.59 µM) compared to mono-methoxy derivatives (e.g., 4′-methoxyflavone, IC50: 37.18 µM). The electron-donating methoxy groups likely improve binding affinity to kinase active sites . Substitution at position 3 (e.g., hydroxyl vs. methoxy) significantly affects potency. Hydroxyl groups reduce activity, as seen in 3-hydroxy derivatives (IC50: 16.44–37.18 µM) .

α-Amylase Inhibition: Compound 3m (), which shares the 3,4-dimethoxyphenyl group linked via an isoxazole ring, exhibits high α-amylase inhibition.

For example, 6-chloro derivatives (e.g., 3m) show higher melting points (141–152°C) compared to non-chlorinated analogues, indicating greater crystallinity . Additional methoxy groups (e.g., 5,6,7-trimethoxy in ) may enhance solubility but could reduce metabolic stability due to increased oxidative susceptibility .

Structural Complexity and Bioactivity :

- Isoxazole-linked derivatives (e.g., 3m ) demonstrate that heterocyclic extensions can modulate bioactivity, though they may introduce synthetic challenges .

- The 3,4-dimethoxyphenyl moiety appears critical for kinase inhibition, as its removal or replacement (e.g., with methyl or trifluoromethyl groups) diminishes activity .

Biological Activity

6-Chloro-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a flavonoid derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound belongs to the broader class of chromenones, which are known for diverse pharmacological properties. This article synthesizes available research findings on the biological activity of this specific compound, supported by data tables and case studies.

- Chemical Name : 6-Chloro-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one

- Molecular Formula : C17H15ClO4

- Molecular Weight : 320.75 g/mol

2. Anticancer Activity

The anticancer potential of chromenone derivatives has been well-documented. In a study of various 4H-chromene derivatives, compounds were found to inhibit cancer cell proliferation effectively. For instance, compounds with similar structures demonstrated notable cytotoxic effects against human cancer cell lines such as HT-29 (colon cancer) with growth inhibitory doses (GI50) below 11 μM . The presence of chlorine and methoxy groups is believed to enhance these effects due to their influence on electron distribution and molecular interactions.

Case Study 1: Inhibition of Mycobacterium tuberculosis

A computational study highlighted the design of new antitubercular compounds based on structural analogs of flavonoids, including chromenones. The results indicated promising activity against Mycobacterium tuberculosis through targeted inhibition mechanisms involving the MtrAB two-component system .

Case Study 2: Neuroprotective Effects

Compounds within the chromenone family have shown neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is crucial for managing neurodegenerative conditions like Alzheimer's disease. For instance, a derivative was noted for its nanomolar inhibition of AChE and protective effects against oxidative stress in neuronal cells .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 6-chloro-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and aldehydes under alkaline conditions. For example, a mixture of 1-(2-hydroxy-5-methoxyphenyl)ethanone and 3,4-dimethoxybenzaldehyde in ethanol with 10% KOH at 5–10°C yields chromenone derivatives . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction temperature (controlled cooling to minimize side reactions), and catalyst concentration. Characterization by melting point, NMR, and HRMS ensures purity and structural confirmation .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., from DMF) are analyzed to determine bond lengths, angles, and supramolecular interactions. The SHELX system (e.g., SHELXL for refinement, SHELXPRO for macromolecular interfaces) is widely used for solving and refining structures. For example, puckering parameters (Q, θ, φ) and dihedral angles between aromatic rings are calculated to confirm stereochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology : Common assays include:

- Antimicrobial : Broth microdilution assays (MIC/MBC) against bacterial/fungal strains.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Antioxidant : DPPH radical scavenging or FRAP assays.

Parallel in silico docking (e.g., AutoDock Vina) against target proteins (e.g., topoisomerase II for anticancer activity) provides mechanistic insights .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of substituted chromen-4-one derivatives?

- Methodology : Regioselectivity is influenced by:

- Lewis acid catalysts : BF₃·Et₂O promotes Friedel-Crafts alkylation at specific positions.

- Substituent effects : Electron-donating groups (e.g., methoxy) on the phenyl ring direct electrophilic attack to para positions.

- Domino reactions : Combining Friedel-Crafts and Allan-Robinson reactions in one pot enhances efficiency. For example, 6-chloro-2-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,7-dimethyl-4H-chromen-4-one was synthesized via this approach, confirmed by ¹H/¹³C NMR .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in chromen-4-one derivatives?

- Methodology :

- Systematic substitution : Introduce halogens (Cl, F), methoxy, or hydroxy groups at positions 6, 3, and 7 to compare bioactivity.

- Pharmacophore mapping : Identify critical functional groups (e.g., 3,4-dimethoxyphenyl for enhanced lipophilicity).

- QSAR modeling : Use molecular descriptors (logP, polar surface area) to correlate chemical features with activity. For example, 5,7-dihydroxy-2-(4-methoxyphenyl) derivatives showed improved antioxidant activity due to phenolic -OH groups .

Q. How do supramolecular interactions (e.g., π-π stacking, hydrogen bonding) influence the solid-state properties of this compound?

- Methodology : SC-XRD reveals intermolecular interactions:

- π-π stacking : Between aromatic rings (e.g., centroid-centroid distances ~3.8 Å), stabilizing crystal packing.

- C–H···O bonds : Weak hydrogen bonds involving methoxy oxygen atoms contribute to lattice energy.

Computational tools (Mercury, CrystalExplorer) visualize these interactions and quantify their energetic contributions .

Q. What advanced spectroscopic techniques resolve ambiguities in structural elucidation?

- Methodology :

- 2D NMR (COSY, HSQC, HMBC) : Assigns proton-carbon correlations, especially for overlapping signals in crowded aromatic regions.

- X-ray photoelectron spectroscopy (XPS) : Confirms oxidation states of heteroatoms (e.g., chlorine).

- Time-resolved fluorescence : Probes electronic transitions in the chromen-4-one core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.